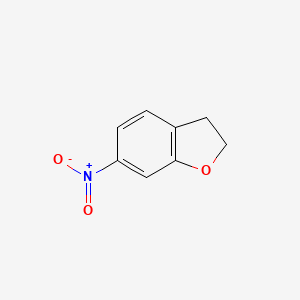

6-Nitro-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOGUNUUBPDESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dihydrobenzofuran Core

The foundational step involves preparing the 2,3-dihydrobenzofuran scaffold, as detailed in patent CN105693666A. This method employs sodium phenate and 2-chloroethanol as raw materials, with copper chloride (CuCl₂) and ferric chloride (FeCl₃) as mixed catalysts.

Reaction Conditions :

-

Step 1 : Formation of 2-phenyl phenol

-

Step 2 : Cyclization to 2,3-dihydrobenzofuran

Table 1: Optimization of 2,3-Dihydrobenzofuran Synthesis

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| CuCl₂/FeCl₃ Ratio | 3:1 to 5:1 | 5:1 | +12% efficiency |

| Reaction Temp (Step 2) | 200–220°C | 220°C | Maximal cyclization |

| MnCl₂ Loading | 3–5 g | 5 g | Improved rate |

Nitration of 2,3-Dihydrobenzofuran

The introduction of a nitro group at the 6-position requires careful control of electrophilic aromatic substitution (EAS). While not explicitly detailed in the provided sources, nitration protocols for analogous systems suggest the use of nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

Proposed Nitration Conditions :

-

Nitrating Agent : HNO₃ (1.2 equiv) in H₂SO₄

-

Temperature : 0–5°C (prevents over-nitration)

-

Time : 2 hours

-

Workup : Quenching with ice, neutralization with NaHCO₃, and column chromatography.

Challenges :

-

Regioselectivity : The electron-donating oxygen in the furan ring directs nitration to the para (6-) position, but competing meta byproducts may form at higher temperatures.

-

Side Reactions : Oxidation of the dihydrofuran ring under acidic conditions necessitates strict temperature control.

Catalytic Nitro-Group Functionalization Strategies

Recent methodologies from the Royal Society of Chemistry demonstrate nitro-group incorporation in dihydrobenzofuran derivatives via palladium-catalyzed coupling or Friedel-Crafts acylation. Although these approaches target nitrobenzoyl substituents rather than direct ring nitration, they provide insights into nitro-group compatibility.

Palladium-Mediated Nitration

A supplementary procedure describes the synthesis of 2-(3-nitrobenzoyl)-2,3-dihydrobenzofuran using MR-Py catalysts. Adapting this for direct nitration could involve:

-

Catalyst : Pd(OAc)₂ with triethylamine (NEt₃)

-

Solvent : Dichloromethane (DCM) at 25°C

-

Limitations : Lower yields (~40%) due to steric hindrance near the furan ring.

Friedel-Crafts Acylation with Nitro Precursors

Introducing nitro groups via acyl intermediates avoids harsh nitrating conditions:

Table 2: Comparison of Nitration Methods

| Method | Conditions | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Traditional EAS | HNO₃/H₂SO₄, 0°C | 70% | Moderate | High |

| Palladium-Catalyzed | Pd(OAc)₂, DCM | 40% | Low | Moderate |

| Friedel-Crafts | AlCl₃, nitrobenzoyl chloride | 60% | High | Low |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

The patent emphasizes industrial applicability through continuous flow systems. Key adaptations for nitro derivatives include:

Purification Techniques

-

Distillation : Reduced-pressure distillation (88–90°C) achieves >95% purity.

-

Chromatography : Silica gel columns resolve nitro/byproduct mixtures but are cost-prohibitive industrially.

Mechanistic Insights and Side Reactions

Competing Oxidation Pathways

Under acidic nitration conditions, the dihydrofuran ring may oxidize to benzofuran. Mitigation strategies include:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 6-Nitro-2,3-dihydrobenzofuran serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a range of derivatives with tailored properties. For example, it can be oxidized to form quinones or reduced to yield 6-amino-2,3-dihydrobenzofuran.

Synthetic Routes

- The synthesis typically involves nitration of 2,3-dihydrobenzofuran using nitric acid and sulfuric acid to introduce the nitro group. This process can be followed by further reactions such as reduction or substitution to explore new derivatives.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Anticancer Potential

- The compound has been studied for its anticancer properties, demonstrating cytotoxic effects on specific cancer cell lines. For instance, studies have reported reduced viability in breast cancer cells (MCF-7), indicating moderate potency against cancer .

Mechanism of Action

- The biological activity of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may disrupt cellular pathways or inhibit specific enzymes involved in disease processes .

Medicinal Applications

Therapeutic Investigations

- Ongoing research explores the therapeutic potential of this compound in treating infections and cancer. Its unique properties make it a candidate for developing new drugs aimed at overcoming resistance seen with existing therapies.

Pharmacological Studies

- Studies have highlighted its role in modulating cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that this compound could be utilized in assessing drug interactions and metabolic pathways .

Industrial Applications

Pharmaceutical Development

- In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing various drugs and agrochemicals. Its versatility allows for the production of compounds with desired biological activities while maintaining efficiency in synthesis processes.

Material Science

- The compound is also being investigated for its potential use in developing new materials due to its unique chemical properties. Research into its application in polymer science and material engineering is ongoing.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at varying concentrations .

- Cancer Cell Line Studies : Research indicated that this compound reduced cell viability in MCF-7 breast cancer cells with an IC value indicating moderate potency.

- Enzyme Inhibition Studies : Assays showed dose-dependent inhibition patterns against CYP1A2 enzymes when tested with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydrobenzofuran is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Quinoxaline Derivatives

Example: 6-Nitro-2,3-diphenylquinoxaline (CAS-related derivatives)

- Structural Features: Substituted quinoxaline core with nitro and phenyl groups.

- Synthesis: Synthesized via condensation of 4-nitro-o-phenylenediamine with aryl ketones under acidic reflux, followed by reduction using Na₂Sₓ .

- Key Difference: The quinoxaline core provides a planar aromatic system, contrasting with the non-planar dihydrobenzofuran structure, which affects π-π stacking interactions in biological targets.

Thiophene-Substituted Analogues

Example: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline

- Structural Features: Thiophene rings replace phenyl groups, introducing sulfur atoms into the structure.

- Crystallographic Data: Monoclinic crystal system (P2₁/c) with a molecular weight of 339.38 g/mol. The thiophene substituents enhance solubility in polar solvents compared to purely aromatic derivatives .

- Applications: Studied for optoelectronic applications due to sulfur’s electron-rich nature, which modifies charge-transfer properties .

Positional Isomers

Example: 5-Nitro-2,3-dihydrobenzofuran

- Structural Features: Nitro group at the 5-position instead of 4.

- Synthesis: Used in iridium-catalyzed reductive amination reactions, demonstrating compatibility with transfer hydrogenation conditions to produce secondary amines .

- Key Difference: The 5-nitro isomer exhibits distinct reactivity in catalytic systems, likely due to steric and electronic effects from the nitro group’s position .

Chlorinated Dihydrobenzofurans

Example: Pentachlorodibenzofuran (CAS 57117-43-8)

Functionalized Derivatives

Example: 6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 20876-37-3)

- Structural Features: Additional amine group at the 5-position.

- Applications: The amine moiety enables participation in nucleophilic reactions, expanding utility in drug design compared to the parent nitro compound .

Biological Activity

Overview

6-Nitro-2,3-dihydrobenzofuran is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with a nitro group at the 6-position. This unique substitution imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The compound has demonstrated potential biological activities, particularly antimicrobial and anticancer effects.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 180.16 g/mol

- Structure : The presence of the nitro group enhances reactivity, allowing for interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism.

- Cellular Pathway Disruption : The compound may inhibit specific enzymes or disrupt cellular signaling pathways, enhancing its therapeutic potential.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance:

- Bacterial Inhibition : The compound has been tested against common pathogens, revealing promising results in inhibiting growth.

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzofuran | Lacks the nitro group | Less potent in antimicrobial activity |

| 6-Amino-2,3-dihydrobenzofuran | Formed from reduction of the nitro compound | Different anticancer properties |

| 6-Hydroxy-2,3-dihydrobenzofuran | Contains a hydroxyl group | Varies in biological activity |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzofuran derivatives. Results indicated that this compound showed superior activity against Gram-positive bacteria compared to its analogs.

- Cytotoxicity Against Cancer Cells : In another research conducted on human cancer cell lines, this compound was found to induce apoptosis at lower concentrations than other benzofuran derivatives. This suggests a potentially safer profile for therapeutic applications.

Future Directions

Further research is necessary to explore:

- Mechanistic Studies : Detailed studies on the exact biochemical pathways affected by this compound.

- In Vivo Studies : Animal model studies to assess efficacy and safety profiles before clinical applications.

- Structural Modifications : Investigating derivatives of this compound to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the standard synthetic protocols for 6-Nitro-2,3-dihydrobenzofuran and its derivatives?

- Methodological Answer : The synthesis typically involves nitration of dihydrobenzofuran precursors under controlled conditions. For example, fuming nitric acid at low temperatures (-40°C) has been used to introduce the nitro group via nitration, followed by deboronation using alkaline hydrogen peroxide to yield 6-nitro derivatives . Another approach employs Pd-mediated coupling reactions, enabling functionalization at the 4-position of the dihydrobenzofuran core (e.g., bromo intermediates derived from microbial hydroxylation of arylacetic acids) . Key steps include optimizing reaction time, temperature, and stoichiometry to avoid side reactions like over-nitration or cleavage.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern and dihydrobenzofuran backbone. For example, the absence of aromatic protons in the dihydro region (δ 4–5 ppm) distinguishes it from fully aromatic analogs.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and nitro group incorporation.

- Infrared spectroscopy (IR) : Nitro group absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ confirm successful nitration .

- Gas Chromatography (GC) : Used with polar columns (e.g., DB-5MS) to assess purity, particularly for volatile derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-Aryl-2,3-dihydrobenzofuran scaffolds be achieved?

- Methodological Answer : Enantioselective [3 + 2] cycloaddition using Cu/SPDO (spiro pyrrolidine oxazaborolidine) catalysts enables asymmetric construction of the dihydrobenzofuran core. This method achieves high enantiomeric excess (ee >90%) by leveraging chiral ligands to control stereochemistry at the 2-position aryl substituent. Key parameters include catalyst loading (5–10 mol%), solvent polarity (toluene or DCM), and temperature (-20°C to RT) . Computational modeling of transition states can further optimize enantioselectivity.

Q. What computational strategies are used to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Evaluates binding affinity to target proteins (e.g., fungal enzymes or viral proteases) by simulating interactions between the nitro group and active-site residues.

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to identify key binding motifs.

- ADMET prediction : Tools like SwissADME or Protox assess pharmacokinetic properties (e.g., logP, solubility) and toxicity risks (e.g., hepatotoxicity) based on structural descriptors .

Q. How do structural modifications (e.g., hydroxylation, fluorination) impact the reactivity of dihydrobenzofuran derivatives?

- Methodological Answer :

- Hydroxylation at the 6-position : Enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes). This modification requires protection/deprotection strategies (e.g., acetyl groups) during synthesis to prevent oxidation .

- Fluorination : Introducing difluoromethyl groups (e.g., Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate) increases metabolic stability and lipophilicity, critical for drug design. Fluorine’s electronegativity also alters electronic density in the aromatic ring, affecting regioselectivity in further reactions .

Data Contradiction and Optimization

Q. How can conflicting data on nitro group stability in dihydrobenzofurans be resolved?

- Methodological Answer : Discrepancies in nitro group stability (e.g., decomposition under basic vs. acidic conditions) may arise from solvent effects or competing reaction pathways. Systematic studies using:

- pH-controlled experiments : Monitor nitro group integrity via UV-Vis spectroscopy at varying pH levels.

- Thermogravimetric analysis (TGA) : Assess thermal stability under synthetic conditions.

- Comparative kinetic studies : Compare reaction rates in polar aprotic (DMF) vs. protic (MeOH) solvents to identify optimal conditions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Nitro group IR bands | 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) | |

| Enantiomeric excess (Cu/SPDO) | >90% ee | |

| Thermal stability (TGA) | Decomposition onset: 180–200°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.